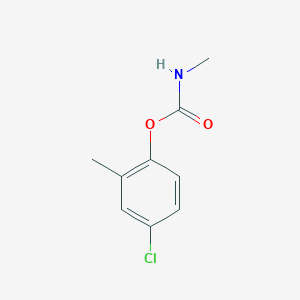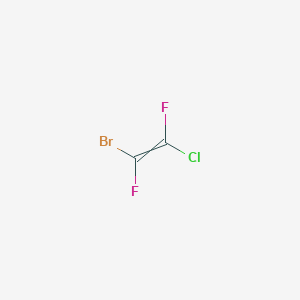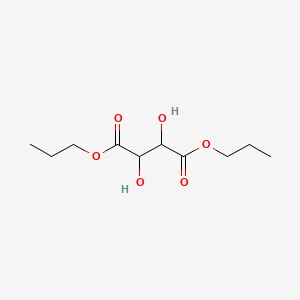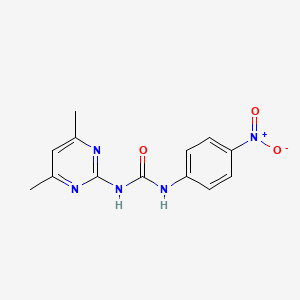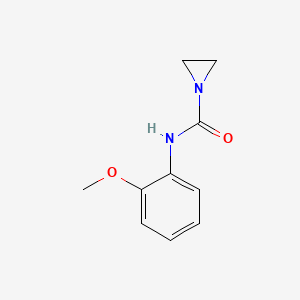
N-(2-methoxyphenyl)aziridine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)aziridine-1-carboxamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for aziridines, including this compound, often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction conditions.
化学反应分析
Types of Reactions
N-(2-methoxyphenyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form N-(2-methoxyphenyl)aziridine-1-carboxylic acid or reduction to form N-(2-methoxyphenyl)aziridine-1-methanol.
Substitution Reactions: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: N-(2-methoxyphenyl)aziridine-1-carboxylic acid.
Reduction: N-(2-methoxyphenyl)aziridine-1-methanol.
科学研究应用
N-(2-methoxyphenyl)aziridine-1-carboxamide has several scientific research applications, including:
作用机制
The mechanism of action of N-(2-methoxyphenyl)aziridine-1-carboxamide involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity allows the compound to alkylate thiol groups on proteins, leading to the inhibition of protein disulfide isomerases (PDIs). PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt protein folding and function, particularly in cancer cells .
相似化合物的比较
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-(2-hydroxyethyl)aziridine: Used in polymer chemistry for the synthesis of polyamines and other nitrogen-containing polymers.
N-(2-picolinoyl)aziridine: Utilized in the synthesis of aza-heterocycles and other biologically active molecules.
Uniqueness
N-(2-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
属性
CAS 编号 |
3647-16-3 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI 键 |
REOFILVLNKDTRH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
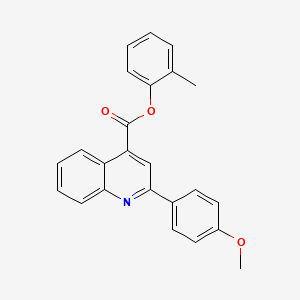
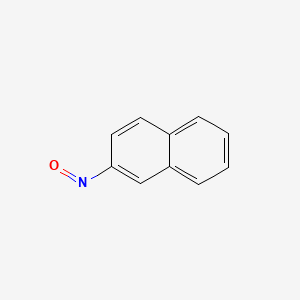
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
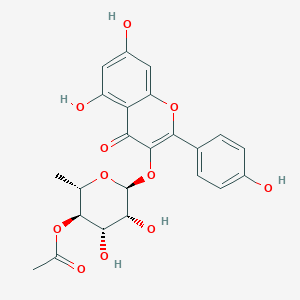
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
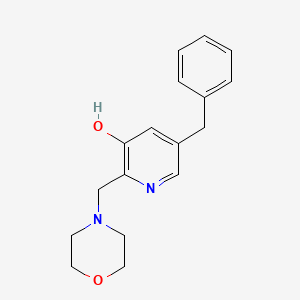
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
